molecular formula C10H17NO3 B8506506 3-Boc-piperidinone

3-Boc-piperidinone

Cat. No.: B8506506
M. Wt: 199.25 g/mol
InChI Key: JDXHOOVUGZTNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Boc-piperidinone is a valuable synthetic intermediate in organic chemistry and drug discovery. The compound features a piperidine ring, a privileged scaffold found in more than twenty classes of pharmaceuticals, and a Boc (tert-butoxycarbonyl) protecting group that safeguards the amine functionality during synthetic sequences . This makes it a versatile building block for constructing complex nitrogen-containing molecules. Its primary research value lies in its application as a precursor for synthesizing various piperidine derivatives, including substituted piperidines and spiropiperidines, which are crucial scaffolds in medicinal chemistry . For instance, it serves as a starting material for the regioselective synthesis of novel methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are developed as heterocyclic amino acids for use as achiral and chiral building blocks in diversity-oriented synthesis . Furthermore, N-Boc protected piperidone derivatives are key intermediates in base-promoted, regioselective synthetic routes to biologically important 1,2,3,4-tetrahydroquinolines, which exhibit a wide range of activities such as antifungal, antibacterial, and antimalarial properties . The reactivity of the ketone group allows for further functionalization, while the Boc group can be readily removed under acidic conditions to reveal the secondary amine, facilitating its incorporation into larger molecular architectures. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 2-oxopiperidine-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-11-8(7)12/h7H,4-6H2,1-3H3,(H,11,12)

InChI Key

JDXHOOVUGZTNEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCNC1=O

Origin of Product

United States

Preparation Methods

Formation of N-Benzyl-3-Hydroxypyridinium Salt

Patent CN103204801A describes quaternizing 3-hydroxypyridine with benzyl bromide in ethanol at 0–5°C, forming N-benzyl-3-hydroxypyridinium bromide in 90% yield. Stoichiometric benzyl bromide (1.05 equivalents) prevents over-alkylation, and the product is isolated via filtration.

Sodium Borohydride Reduction and BOC Protection

The quaternary salt is reduced with NaBH₄ in ethanol at ambient temperature, yielding N-benzyl-3-hydroxypiperidine. Subsequent hydrogenolysis over palladium on carbon (Pd/C) under hydrogen atmosphere removes the benzyl group, followed by Boc protection with Boc₂O to afford N-Boc-3-hydroxypiperidine in 85% yield.

Oxidation Using Dimethyl Sulfoxide (DMSO)-Oxalyl Chloride

The alcohol is oxidized to 3-Boc-piperidinone using a DMSO-oxalyl chloride system in dichloromethane. Activated at −20°C, this Swern-type oxidation achieves 89% yield with minimal epimerization.

Key Data Table: Benzyl Bromide Route Performance

StepReagents/ConditionsYield (%)Purity (%)
QuaternizationBnBr, EtOH, 0–5°C, 12h9095
Reduction/ProtectionNaBH₄, Pd/C, H₂, Boc₂O, rt8597
OxidationDMSO, (COCl)₂, CH₂Cl₂, −20°C8998
Total Yield 42 98

Alternative Synthetic Approaches

Reductive Cyclization of γ-Carboalkoxy Nitriles

The DTIC report highlights reductive cyclization of γ-carboalkoxy nitriles using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For example, δ-valerolactam intermediates cyclize under high-pressure hydrogen (50–100 bar) with Raney nickel, yielding 3-piperidone derivatives in 60–70% efficiency.

Alkylation of 3-Hydroxypyridine

Alkylation of 3-hydroxypyridine with methyl iodide or benzyl chloride, followed by sodium borohydride reduction and acid hydrolysis, provides 3-piperidone precursors. Subsequent BOC protection using standard methods achieves this compound in 75% overall yield.

Comparative Analysis of Methodologies

Table 1: Method Comparison for this compound Synthesis

ParameterSodium Borohydride RouteBenzyl Bromide RouteReductive Cyclization
Total Steps343
Reaction Time15–20h24–36h12–18h
Total Yield83%42%60–70%
Purity>98%>98%90–95%
ScalabilityIndustrialPilot-scaleLaboratory
Environmental ImpactLow (aqueous waste)Moderate (Pd/C disposal)High (metal catalysts)

The sodium borohydride route offers superior yield and scalability, making it preferable for industrial applications. In contrast, the benzyl bromide method, while efficient, involves hydrogenolysis steps that complicate waste management. Reductive cyclization is limited by catalyst costs and lower purity.

Chemical Reactions Analysis

Types of Reactions

3-Boc-piperidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4

    Substitution: RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

3-Boc-piperidinone serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are often explored for potential therapeutic effects against a range of diseases, including cancer and neurodegenerative disorders.

  • Cytotoxic Agents : Recent studies have indicated that compounds derived from this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, chalcones synthesized from 4-Boc-piperidone demonstrated cytotoxic effects against human colorectal and prostate cancer cells, with GI50 values indicating potent activity comparable to established chemotherapeutic agents like cisplatin .
  • Neuropharmacology : The structural versatility of piperidine derivatives allows for the design of drugs targeting central nervous system disorders. In silico studies have shown that piperidine derivatives can interact with multiple biological targets, suggesting their potential as anti-inflammatory and analgesic agents .

Synthesis Methodologies

The synthesis of this compound and its derivatives can be achieved through various methods, often involving catalytic processes that enhance yield and selectivity.

  • Catalytic Hydrogenation : Recent advancements have highlighted the use of metal catalysts for the hydrogenation of piperidine derivatives. For example, a ruthenium-based catalyst has been employed to achieve high yields in the synthesis of biologically active piperidines .
  • Aldol Condensation : The synthesis of novel chalcones from 4-Boc-piperidone via aldol condensation has been reported, yielding compounds with promising anticancer properties. This method involves the reaction of substituted benzaldehydes with 4-Boc-piperidone in the presence of lithium hydroxide .

Biological Evaluations

The biological activities of this compound derivatives have been extensively studied through various assays to evaluate their potential as therapeutic agents.

  • Apoptotic Induction : Compounds derived from this compound have been shown to induce apoptosis in cancer cell lines. For instance, specific derivatives demonstrated significant apoptotic effects in colorectal adenocarcinoma cells, surpassing traditional chemotherapeutics in effectiveness .
  • Mechanistic Studies : Research employing Annexin V assays has elucidated the mechanisms through which these compounds exert their cytotoxic effects, providing insights into their potential use as anticancer agents .

Data Table: Summary of Biological Activities

CompoundTarget DiseaseGI50 (μg/mL)Mechanism of Action
Chalcone from 4-Boc-piperidoneColorectal Cancer0.84 - 34.7Induces apoptosis
Chalcone from 4-Boc-piperidoneProstate Cancer17.1 - 22.9Induces apoptosis
Piperidine DerivativeNeurodegenerative DiseasesNot specifiedMulti-target interactions

Mechanism of Action

The mechanism of action of 3-Boc-piperidinone involves its ability to act as a protecting group in organic synthesis. The tert-butyl ester group provides stability to the molecule, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the active molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Log Po/w Solubility (mg/mL) Key Applications
3-Boc-piperidinone 98977-36-7 C₁₀H₁₇NO₃ Ketone at C3 199.25 1.29 6.02 Pharmaceutical intermediates
(R)-3-(Boc-Amino)piperidine 309956-78-3 C₁₀H₂₀N₂O₂ Amino group at C3 200.28 1.45* 5.14† Synthesis of alogliptin benzoate
3-(Boc-Amino)piperidine 172603-05-3 C₁₀H₂₀N₂O₂ Amino group at C3 200.28 1.32‡ N/A Organic synthesis
Ethyl 1-Boc-3-piperidinecarboxylate 130250-54-3 C₁₃H₂₃NO₄ Ester at C3 257.33 1.02§ N/A Spirocyclic compound synthesis
1-Boc-Piperidine-3-acetic acid N/A C₁₂H₂₁NO₄ Carboxylic acid at C3 243.30 0.76¶ N/A Peptide modifications

*Calculated using XLOGP3 ; †From Ali solubility model ; ‡From iLOGP ; §From XLOGP3 ; ¶From MLOGP .

Key Observations:
  • Substituent Effects: The ketone in this compound increases polarity compared to amino or ester derivatives, enhancing water solubility . Amino-substituted analogues (e.g., (R)-3-(Boc-Amino)piperidine) exhibit higher hydrogen-bonding capacity (3 acceptors, 1 donor) and are critical in chiral drug synthesis . Ester derivatives (e.g., Ethyl 1-Boc-3-piperidinecarboxylate) are less polar, favoring organic-phase reactions .
Table 2: Reactivity Comparison
Compound Reactivity Profile Example Reaction
This compound Undergoes nucleophilic addition at the ketone; Boc deprotection under acidic conditions Reduction to 3-hydroxypiperidine for biocatalytic synthesis
(R)-3-(Boc-Amino)piperidine Participates in SN2 reactions; Boc group removed via TFA to free the amine Key intermediate in aglitin and alogliptin benzoate synthesis
1-Boc-Piperidine-3-acetic acid Forms amide bonds via carboxylic acid activation Used in peptide coupling reactions
Key Findings:
  • This compound is pivotal in stereoselective reductions (e.g., to (S)-N-Boc-3-hydroxypiperidine) using biocatalysts, achieving high enantiomeric excess .
  • Amino derivatives like (R)-3-(Boc-Amino)piperidine are preferred for asymmetric synthesis due to their chiral centers .
  • Ester and acid derivatives are less reactive toward nucleophiles but useful in constructing complex scaffolds (e.g., spirocycles) .
Notes:
  • The Boc group generally reduces compound toxicity, but amino derivatives may pose higher risks due to reactive amines post-deprotection .
  • Piperidinone derivatives with ketones show lower acute toxicity compared to aldehydes or free amines .

Q & A

How can the PICO framework be adapted to structure research questions on this compound’s biological activity?

  • Methodological Approach :
  • Population (P) : Define the biological target (e.g., enzyme isoform, cell line).
  • Intervention (I) : Specify the concentration range and exposure time of this compound.
  • Comparison (C) : Use unprotected piperidinone or a known inhibitor as controls.
  • Outcome (O) : Quantify activity via IC50_{50} or binding affinity measurements .

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